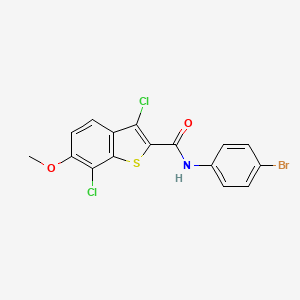
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine, also known as BNPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine is not fully understood, but it is thought to act by binding to specific targets and modulating their activity. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, as well as modulate the function of specific receptors, such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various models of disease. Additionally, it has been shown to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine in lab experiments is its versatility as a scaffold for drug discovery. It can be easily modified to target specific disease pathways and has been shown to exhibit activity against a range of targets. However, its limitations include its complex synthesis method and the need for further optimization to improve its potency and selectivity.
Orientations Futures
There are several future directions for research involving 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine. One potential area of research is the development of new drugs targeting specific disease pathways, such as cancer and neurological disorders. Additionally, further optimization of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine and its derivatives may lead to the development of more potent and selective compounds. Finally, the use of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine is a chemical compound that has potential applications in drug discovery and has been extensively studied for its activity against various disease targets. Its mechanism of action and physiological effects have been well characterized, and future research may lead to the development of new drugs targeting specific disease pathways. However, further optimization and research are needed to fully realize its potential.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole with 5-nitro-2-bromopyridine, followed by a reductive amination reaction with piperazine. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine has been extensively studied for its potential applications in drug discovery, particularly as a scaffold for the development of new drugs targeting various diseases. It has been shown to exhibit activity against a range of targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-21(23)14-2-4-17(18-10-14)20-7-5-19(6-8-20)11-13-1-3-15-16(9-13)25-12-24-15/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSROGHMSDAWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196926 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(5-nitropyridin-2-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5123033.png)
![1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5123041.png)
![10-acetyl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5123046.png)
![2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123061.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B5123068.png)


![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)
![1-allyl-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123092.png)
![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
![((2S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5123105.png)
![3-(4-fluorobenzyl)-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5123108.png)
![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)